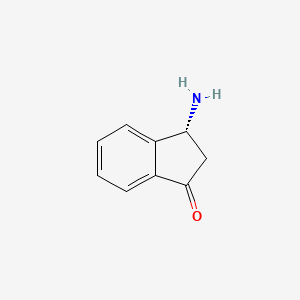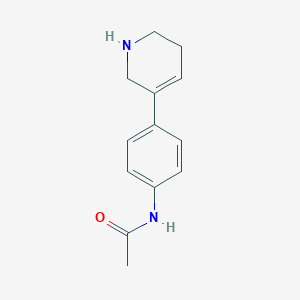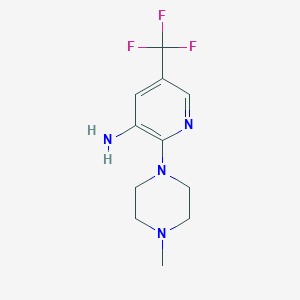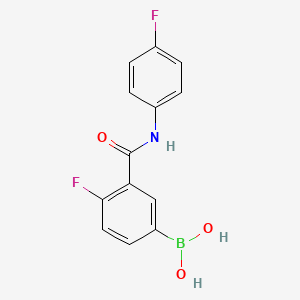
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative known for its unique chemical structure and properties This compound is primarily used in laboratory settings for various chemical reactions and research purposes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-fluoroaniline with 4-fluorobenzoyl chloride to form 4-fluoro-3-(4-fluorophenylcarbamoyl)benzoic acid. This intermediate is then converted to the boronic acid derivative through a reaction with boron-containing reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid
- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
Uniqueness
4-Fluoro-3-(4-fluorophenylcarbamoyl)benzeneboronic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack these fluorine substitutions .
Propiedades
Fórmula molecular |
C13H10BF2NO3 |
|---|---|
Peso molecular |
277.03 g/mol |
Nombre IUPAC |
[4-fluoro-3-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18) |
Clave InChI |
KKBZXBGONBGNMX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


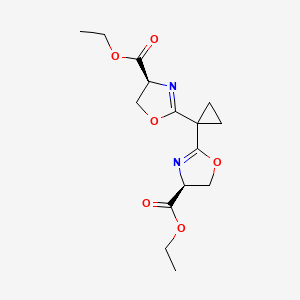
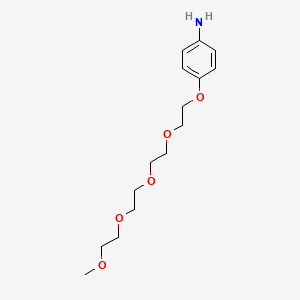
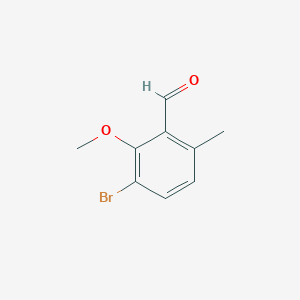
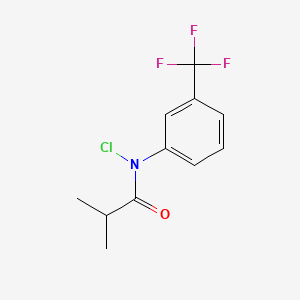

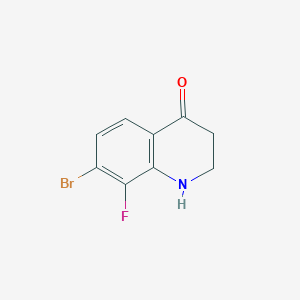
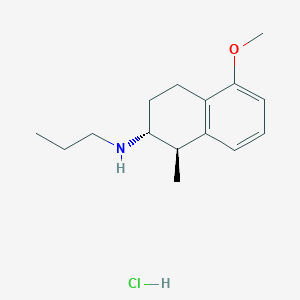
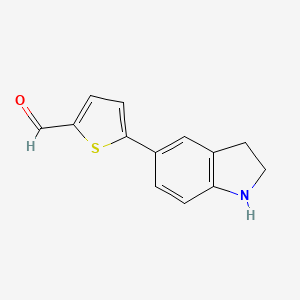

![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
